Benzoyl thiothymidine

Description

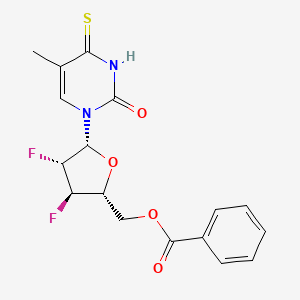

Structure

2D Structure

3D Structure

Properties

CAS No. |

132776-22-8 |

|---|---|

Molecular Formula |

C17H16F2N2O4S |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-difluoro-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C17H16F2N2O4S/c1-9-7-21(17(23)20-14(9)26)15-13(19)12(18)11(25-15)8-24-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3,(H,20,23,26)/t11-,12-,13+,15-/m1/s1 |

InChI Key |

LMKYYYQFAXLDEJ-GUIRCDHDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=S)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)F)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)F)F |

Origin of Product |

United States |

Chemical Reactivity, Stability, and Transformation Pathways of Benzoyl Thiothymidine

Chemical Stability and Degradation Mechanisms in Various Media

The stability of benzoyl thiothymidine is influenced by the chemical environment, particularly pH, due to the presence of a thioester-like linkage within the thiocarbonyl group of the pyrimidine (B1678525) ring and the N-glycosidic bond.

Thioesters, in general, are susceptible to hydrolysis, which can be mediated by both acid and base. The rate of hydrolysis is pH-dependent, with both acid-mediated and base-mediated hydrolysis being significant at low and high pH values, respectively. In near-neutral conditions (pH 5-7), the rate of pH-independent hydrolysis is typically much slower, leading to greater stability. For some thioesters, the half-life for hydrolysis at pH 7 can be on the order of days.

In the context of this compound, degradation in aqueous media can be expected to proceed through two primary pathways:

Hydrolysis of the Thiocarbonyl Group: This would lead to the conversion of the 4-thiothymidine (B1630790) moiety back to a thymidine (B127349) derivative. This reaction is analogous to the hydrolysis of a thioester.

Cleavage of the N-glycosidic Bond: Like other nucleosides, this compound can undergo hydrolysis of the N-glycosidic bond, which connects the pyrimidine base to the deoxyribose sugar. This degradation pathway would result in the separation of the benzoyl-protected 4-thio-thymine base from the sugar moiety. Studies on related cytosine nucleosides have shown that N-glycosyl hydrolysis can be a significant degradation pathway.

The presence of substituents on the pyrimidine ring can influence the rate and mechanism of degradation. For instance, studies on cytosine nucleosides have indicated that methyl substitution can alter the conformation and reactivity, affecting the balance between deamination and N-glycosyl hydrolysis.

| Condition | Potential Degradation Pathway | Primary Products |

| Acidic (low pH) | Acid-mediated hydrolysis of the thiocarbonyl group and N-glycosidic bond. | Benzoyl-protected thymidine, 4-thio-thymine base, deoxyribose derivative. |

| Neutral (pH ~7) | Slow pH-independent hydrolysis. | Relatively stable, with slow formation of hydrolysis products. |

| Basic (high pH) | Base-mediated hydrolysis of the thiocarbonyl group. | Benzoyl-protected thymidine. |

Oxidative Transformations and Disulfide Formation

The sulfur atom in the thiocarbonyl group of this compound is susceptible to oxidation. A common oxidative transformation for compounds containing a thiol or thione group is the formation of a disulfide bond. This can occur through a two-electron oxidation process.

In the case of this compound, oxidation could potentially lead to the formation of a dimer linked by a disulfide bridge between the 4-positions of two thiothymidine moieties. This type of transformation is well-documented for thiols, which can be oxidized to disulfides by various oxidizing agents. Further oxidation of the disulfide can lead to the formation of thiolsulfinates.

The general scheme for the oxidative formation of a disulfide from a thiol-containing precursor can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

While this compound contains a thione (C=S) rather than a thiol (S-H), tautomerization to the thiol form (enol-like) in solution could facilitate this oxidative dimerization. The presence of a disulfide-bridged covalent dimer of 4-thiothymidine has been identified as a product in the photosensitized oxidation of 4-thiothymidine.

| Reactant | Oxidative Transformation | Product |

| 2 molecules of this compound | Oxidation of the thiocarbonyl group | Dimer of this compound linked by a disulfide bond |

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in this compound is a key site for both nucleophilic and electrophilic attack, rendering the molecule reactive towards a variety of reagents.

Electrophilic Attack: The sulfur atom of the thiocarbonyl group is nucleophilic and can react with electrophiles. This is a common reaction for thiocarbonyl compounds.

Nucleophilic Attack: The carbon atom of the thiocarbonyl group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is a hallmark of thiocarbonyl compounds and is often exploited in organic synthesis. The stability of thioester intermediates in biological systems is a subject of study, with their hydrolysis being influenced by the surrounding environment.

The reactivity of thiocarbonyl groups can be summarized as follows:

| Reaction Type | Attacking Species | Site of Attack on Thiocarbonyl (C=S) |

| Electrophilic Attack | Electrophile (e.g., alkyl halides) | Sulfur atom |

| Nucleophilic Attack | Nucleophile (e.g., amines, hydroxide) | Carbon atom |

Photochemical Reactivity and Light-Induced Transformations

Thionucleosides, including 4-thiothymidine, are known to be photoreactive. Upon absorption of UV light, they can undergo various transformations, making them useful as photoaffinity labeling agents and in photodynamic therapy.

UV irradiation of 4-thiothymidine can lead to the formation of a [2+2] cycloaddition product, resulting in a thietane derivative. Theoretical studies have shown that upon photoexcitation, 4-thiothymidine can populate a triplet state, which then undergoes the cycloaddition reaction.

Furthermore, the photoreactivity of 4-thiothymidine in the presence of other nucleosides can lead to cross-linking reactions. For instance, UV irradiation of 4-thiothymidine in the presence of adenosine has been shown to result in the formation of N-6-formamidopyrimidine derivatives. The photosensitized oxidation of 4-thiothymidine can also lead to the formation of thymidine and a disulfide-bridged dimer.

These light-induced transformations are of significant interest for their potential applications in studying nucleic acid-protein interactions and for the development of photoactivatable probes.

| Condition | Transformation | Product(s) |

| UV Irradiation | [2+2] Cycloaddition | Thietane derivative |

| UV Irradiation (with Adenosine) | Cross-linking reaction | N-6-formamidopyrimidine derivative |

| Photosensitized Oxidation | Oxidation and Dimerization | Thymidine, Disulfide-bridged dimer |

Metal-Ion Coordination and Complexation Chemistry

The structure of this compound, containing both sulfur and nitrogen donor atoms, suggests its potential to act as a ligand for metal ions. Thiouracil and its derivatives are known to form stable complexes with a variety of transition metals.

Coordination can occur through several modes:

Monodentate Coordination: The ligand can bind to a metal ion through either the sulfur atom of the thiocarbonyl group or one of the nitrogen atoms of the pyrimidine ring.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a metal ion through both the sulfur atom and a nitrogen atom (e.g., N3). This mode of coordination often leads to the formation of stable metal complexes.

The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. The formation of metal complexes can significantly alter the chemical and physical properties of the this compound molecule. The study of such complexes is relevant for the development of new metallodrugs and for understanding the role of metal ions in biological systems. Research on thiourea derivatives has shown that they can coordinate to metals as monoanionic O,S or S,N chelating ligands.

| Potential Donor Atoms | Coordination Mode | Resulting Complex |

| Sulfur (from C=S) | Monodentate | Metal-Sulfur bond |

| Nitrogen (from pyrimidine ring) | Monodentate | Metal-Nitrogen bond |

| Sulfur and Nitrogen | Bidentate (chelation) | Stable chelate complex |

Theoretical and Computational Studies of Benzoyl Thiothymidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like benzoyl thiothymidine. These calculations begin with the optimization of the molecule's geometry to identify its most stable 3D conformation.

From this optimized structure, key electronic properties are determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy level is indicative of the molecule's capacity to donate electrons, while the LUMO energy level reflects its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as a significant indicator of the molecule's chemical stability and reactivity.

A variety of reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include electron affinity, ionization potential, chemical hardness (a measure of resistance to electronic change), and electronegativity. Furthermore, Fukui functions can be computed to identify the atomic sites most susceptible to nucleophilic or electrophilic attack. For this compound, such analyses would focus on the sulfur atom, the carbonyl group of the benzoyl moiety, and the pyrimidine (B1678525) ring to predict sites of metabolic activity or interaction with biological targets.

| Descriptor | Predicted Value (Illustrative) | Chemical Implication |

|---|---|---|

| HOMO Energy | -6.7 eV | Indicates electron-donating potential, susceptibility to oxidation. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting potential, susceptibility to reduction. |

| HOMO-LUMO Gap | 5.2 eV | Suggests high chemical stability and relatively low reactivity. |

| Chemical Hardness | 2.6 eV | Correlates with the stability indicated by the HOMO-LUMO gap. |

| Electronegativity | 4.1 eV | Reflects the molecule's overall tendency to attract electrons. |

Molecular Dynamics Simulations of this compound in Solution and Biomolecular Complexes

Molecular dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions within various environments.

Behavior in Solution: An MD simulation of this compound in an aqueous environment would reveal its preferred three-dimensional shapes and flexibility. Key areas of investigation would include the rotational freedom of the benzoyl group, the puckering of the deoxyribose sugar ring, and the orientation of the thymine (B56734) base relative to the sugar. Understanding these dynamics is crucial for predicting the molecule's behavior in a physiological setting.

Interactions within Biomolecular Complexes: In instances where this compound is expected to bind to a biological macromolecule, such as a protein or DNA, MD simulations of the complex can provide a dynamic view of the interaction. These simulations can assess the stability of the binding pose, identify the crucial intermolecular forces (like hydrogen bonds and hydrophobic interactions), and determine how the ligand affects the structure and flexibility of its biological target.

Ligand-Protein Docking and Molecular Modeling of Enzyme Interactions

Molecular docking is a computational method used to predict the binding orientation of a small molecule within the active site of a target protein. This technique is foundational in structure-based drug design. The process involves generating a three-dimensional model of this compound and docking it into the binding pocket of a relevant enzyme. A scoring function is then used to rank the potential binding poses based on their predicted binding affinity.

The outcomes of such a study would suggest a likely binding mode for this compound and identify the specific amino acid residues that may be critical for its binding. This information is invaluable for understanding its potential mechanism of action and for guiding the design of new, more potent derivatives.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity Score | -9.2 kcal/mol | Suggests a strong and favorable binding interaction. |

| Key Interacting Residues | Val12, Leu89, Phe152 | Highlights important amino acids in the binding pocket. |

| Hydrogen Bonds Formed | 1 | With the backbone carbonyl of an active site residue. |

| Hydrophobic Interactions | Numerous | Primarily involving the benzoyl and thymine rings. |

Prediction of Spectroscopic Parameters and Conformational Energies

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the theoretical models.

Spectroscopic Parameters:

NMR Spectroscopy: The chemical shifts for 1H and 13C nuclei can be calculated, providing a theoretical NMR spectrum that is essential for structural elucidation.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. This is useful for identifying the characteristic vibrations of the molecule's functional groups.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions, which can be correlated with the absorption bands in a UV-visible spectrum.

Conformational Energies: By calculating the energies of various possible conformations of this compound, a potential energy surface can be constructed. This surface reveals the relative stabilities of different conformers and the energy barriers that separate them, providing a deeper understanding of the molecule's flexibility and the likelihood of adopting specific shapes at physiological temperatures.

Biochemical Interactions and Molecular Mechanisms of Benzoyl Thiothymidine in Vitro and Cellular Models

Substrate Activity and Inhibition Kinetics with Nucleic Acid Modifying Enzymes (e.g., DNA Polymerases, Reverse Transcriptases)

The triphosphate derivative of 4-thiothymidine (B1630790) (4S-TTP), a closely related analogue of Benzoyl thiothymidine, demonstrates significant activity as a substrate for nucleic acid modifying enzymes. In vitro studies have established that 4S-TTP is an excellent substrate for both the Klenow fragment of Escherichia coli DNA polymerase I and the reverse transcriptase of HIV-1. researchgate.net The kinetic efficiency, represented by the kcat/Km value, for the incorporation of 4S-TTP by these enzymes is within a factor of approximately three of that for the natural substrate, thymidine (B127349) triphosphate (TTP). researchgate.net This indicates that the thionated nucleoside is recognized and utilized effectively by the catalytic sites of these polymerases.

However, some studies have noted a reduction in the rate of DNA synthesis when 4-thiothymidine triphosphate is used. For instance, the synthesis of phage fd RF I DNA using DNA polymerase I showed a considerably reduced rate of synthesis in the presence of s4TdTP, although the final yield of the DNA product was not affected. nih.gov The incorporation of 4-thiothymidine results in a significant change in the UV absorption spectrum, a property that allows for the development of continuous spectrophotometric assays to monitor the progress of the polymerase reaction in real-time. researchgate.net

DNA polymerases are crucial enzymes responsible for DNA replication and repair, catalyzing the incorporation of deoxynucleotides into a growing DNA strand. dynamic-biosensors.com Reverse transcriptases, on the other hand, are enzymes that generate complementary DNA from an RNA template, a process central to the life cycle of retroviruses. thermofisher.comnih.gov The ability of 4-thiothymidine's triphosphate form to act as a substrate for both types of enzymes underscores its similarity to natural nucleosides, allowing it to be integrated into nucleic acid chains.

Table 1: Interaction of 4-Thiothymidine Triphosphate (4S-TTP) with Nucleic Acid Polymerases

| Enzyme | Organism/Virus | Substrate Activity | Kinetic Parameters/Observations |

| DNA Polymerase I (Klenow Fragment) | Escherichia coli | Excellent Substrate | kcat/Km is within a factor of ~3 of that for natural TTP. researchgate.net Rate of synthesis was observed to be reduced in some systems. nih.gov |

| Reverse Transcriptase | HIV-1 | Excellent Substrate | kcat/Km is within a factor of ~3 of that for natural TTP. researchgate.net |

Enzymatic and Non-Enzymatic Incorporation into Nucleic Acids

The incorporation of this compound into cellular DNA is a strictly enzymatic process, leveraging the cell's own metabolic pathways. researchgate.netnih.gov This process begins with the uptake of the nucleoside analogue, 4-thiothymidine (S4TdR), into the cell, where it enters the pyrimidine (B1678525) nucleoside salvage pathway. nih.gov A critical and rate-limiting step in this pathway is the phosphorylation of the thionucleoside by the enzyme thymidine kinase (TK). researchgate.netnih.gov Thymidine kinase is particularly active in rapidly dividing cells, including cancer cells, which provides a degree of selectivity for targeting these cell populations. researchgate.netnih.gov

Once converted to its monophosphate form, it is further phosphorylated by other cellular kinases to yield the active triphosphate derivative, 4-thiothymidine triphosphate (4S-TTP). nih.gov This triphosphate form is the direct precursor for DNA synthesis. During the S-phase of the cell cycle, DNA polymerases incorporate the 4S-TTP into the newly synthesizing DNA strands, using the parent strand as a template. nih.govresearchgate.netnih.gov Studies tracking the metabolism of related analogues like 4'-thiothymidine (B166157) show a time-dependent increase of the radiolabel in the DNA fraction of the cell, confirming its successful incorporation into the genome. nih.gov There is no evidence to suggest that this compound is incorporated into nucleic acids through non-enzymatic mechanisms.

Mechanistic Insights into Effects on DNA Replication and Repair Pathways

By itself, the presence of incorporated 4-thiothymidine in the DNA is not detectably toxic or mutagenic. nih.gov The profound biological effects of this modification are triggered upon exposure to UVA radiation. nih.gov When DNA containing 4-thiothymidine is irradiated with UVA light, the thionated base absorbs the energy and induces the formation of complex DNA lesions. nih.govresearchgate.net

Key cytotoxic lesions identified include:

A thietane/S5-(6-4)T:T adduct : This lesion is structurally related to the (6-4) pyrimidine:pyrimidone photoproducts, which are typically induced by UVB/C radiation. nih.gov

DNA Interstrand Crosslinks (ICLs) : UVA irradiation also causes the formation of covalent linkages between the two strands of the DNA duplex in regions containing 4-thiothymidine. nih.govresearchgate.net

These bulky adducts and crosslinks present significant obstacles to DNA replication and transcription machinery. nih.gov When a replication fork encounters such a lesion, it can stall or collapse, which, if not resolved, can lead to cell death. nih.gov To counteract this, cells activate sophisticated DNA repair pathways. semanticscholar.orglibretexts.org The lesions generated by photoactivated 4-thiothymidine are primarily addressed by the Nucleotide Excision Repair (NER) pathway, which is responsible for removing bulky, helix-distorting adducts. nih.gov The repair of interstrand crosslinks is a more complex process that often involves elements of NER, homologous recombination, and other specialized enzymes. nih.gov The critical role of these repair pathways is highlighted by the observation that cells deficient in the ability to repair (6-4) photoproducts or process DNA crosslinks are exceptionally sensitive to the cytotoxic effects of 4-thiothymidine combined with UVA radiation. nih.gov

Interactions with Cellular Nucleoside Metabolism Enzymes (e.g., Nucleoside Phosphorylases)

The metabolic fate and activation of this compound are dictated by its interactions with various enzymes of the cellular nucleoside metabolism pathways. nih.govresearchgate.net As previously mentioned, the primary activating step is phosphorylation by thymidine kinase (TK), an enzyme that is highly regulated in connection with the cell cycle and is often overactive in cancer cells. researchgate.netnih.gov This dependence on TK is a key factor for its selective activity in proliferating cells. nih.gov

An important metabolic feature of some thiothymidine analogues is their resistance to catabolism by the enzyme thymidine phosphorylase (TP). nih.gov This enzyme would normally break down thymidine, but its resistance allows the analogue to persist and accumulate in its phosphorylated, active forms within the cell. However, 4-thiothymidine and the related 4-thiouridine (B1664626) can also serve as effective substrates for spectrophotometric assays of pyrimidine nucleoside phosphorylases, indicating a direct interaction. nih.gov For example, 4-thiouridine was shown to be a good substrate for uridine (B1682114) phosphorylase. nih.gov Nucleoside phosphorylases are a family of enzymes that catalyze the reversible phosphorolysis of nucleosides and are central to the salvage pathways for purines and pyrimidines. nih.govresearchgate.net The interaction of thiothymidine with these enzymes highlights its integration into the complex network of nucleoside metabolism.

Table 2: Interaction of 4-Thiothymidine with Nucleoside Metabolism Enzymes

| Enzyme | Role in Metabolism | Interaction with 4-Thiothymidine |

| Thymidine Kinase (TK) | Phosphorylates thymidine to its monophosphate form (activation step). | Acts as a substrate; this phosphorylation is essential for its incorporation into DNA. researchgate.netnih.gov |

| Thymidine Phosphorylase (TP) | Catabolizes (breaks down) thymidine. | Some analogues are resistant to catabolism by TP, increasing their cellular retention. nih.gov |

| Pyrimidine Nucleoside Phosphorylases | Catalyze reversible phosphorolysis of pyrimidine nucleosides. | Can act as a substrate, useful for enzymatic activity assays. nih.gov |

Influence on Gene Expression and Cellular Signaling Pathways in Model Systems

The primary influence of this compound on gene expression and cellular signaling is a direct consequence of the DNA damage it induces upon UVA photoactivation. The formation of bulky DNA adducts and interstrand crosslinks is a potent trigger for the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis. youtube.com

When a replication fork stalls at a lesion created by photoactivated thiothymidine, sensor proteins detect the aberrant DNA structure. nih.gov This initiates a signaling cascade, likely involving key kinases such as ATR (Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated), which phosphorylate a host of downstream targets. This cascade serves several purposes:

Cell Cycle Arrest : It temporarily halts the cell cycle to provide time for DNA repair before the damage can be permanently encoded as a mutation or cause chromosomal breaks during mitosis.

Activation of Repair Pathways : The signaling cascade directly activates and recruits the necessary repair machinery, such as the NER and homologous recombination pathways, to the site of the damage. nih.gov

Induction of Apoptosis : If the DNA damage is overwhelming and cannot be repaired efficiently, the DDR network can activate apoptotic pathways to eliminate the compromised cell, preventing the propagation of genomic instability.

Currently, there is limited evidence to suggest that this compound directly influences other major signaling pathways (e.g., those involved in growth factor response or metabolic regulation) in a manner independent of the DNA damage response. Its mechanism is firmly rooted in its ability to act as a prodrug that, upon photoactivation, generates genotoxic stress.

Photosensitization Mechanisms and Photoreactivity within DNA under UVA Irradiation

The photosensitizing properties of this compound are central to its mechanism of action and stem from a key structural modification: the substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom. researchgate.net This single atomic substitution results in a significant shift in the molecule's light-absorbing properties, a phenomenon known as a bathochromic shift. researchgate.net While natural thymidine absorbs maximally in the UVC region of the spectrum (around 260 nm), 4-thiothymidine has a strong absorbance peak in the UVA range, at approximately 335-340 nm. researchgate.netnih.gov

This shift is critical because it effectively turns DNA that has incorporated the analogue into a UVA chromophore. researchgate.net Cellular DNA is normally transparent to and undamaged by UVA wavelengths. nih.gov Once incorporated, the 4-thiothymidine can absorb UVA photons, elevating it to an excited state. The subsequent events are characteristic of a Type I photosensitization mechanism. nih.gov This involves direct reactions from the excited photosensitizer with the surrounding DNA, leading to the formation of covalent adducts and crosslinks. nih.gov Crucially, studies have demonstrated that the UVA photoactivation of DNA-incorporated 4-thiothymidine does not generate significant amounts of reactive oxygen species (ROS), which would be indicative of a Type II photosensitization mechanism. nih.gov This targeted, oxygen-independent damage mechanism contributes to the specific profile of DNA lesions observed. nih.govresearchgate.net

Applications of Benzoyl Thiothymidine As Biochemical Probes and Research Tools

Development and Application in Mechanistic Enzymology Studies

The study of enzyme mechanisms is fundamental to understanding biological processes. Modified substrates and inhibitors are crucial tools in elucidating enzymatic pathways, identifying active site residues, and characterizing reaction intermediates. While direct studies employing benzoyl thiothymidine in mechanistic enzymology are not extensively documented, its structural components suggest potential applications in this field.

The benzoyl group, being a bulky aromatic moiety, can influence the binding affinity of the nucleoside to an enzyme's active site. This can be exploited to probe the spatial constraints of the active site and to understand the role of specific interactions, such as pi-stacking, in substrate recognition. By comparing the kinetic parameters of an enzyme with its natural substrate (thymidine) versus this compound, researchers can infer the importance of the methyl group at the 5-position and the oxygen at the 4-position of the pyrimidine (B1678525) ring for catalysis.

Furthermore, the thione group (C=S) in thiothymidine has different electronic and steric properties compared to the natural ketone group (C=O) of thymidine (B127349). This substitution can alter the hydrogen bonding patterns within the active site and potentially trap the enzyme in a specific conformational state, allowing for its characterization. The altered reactivity of the thiocarbonyl group can also be used to identify nucleophilic residues in the enzyme's active site that may be involved in catalysis.

While specific data on this compound is scarce, studies on related N-benzoyl-modified nucleosides and thio-nucleosides provide a framework for its potential use. For instance, N4-benzoyl-2',3'-dideoxy-3'-thiocytidine has been synthesized and incorporated into oligonucleotides to study nucleic acid-protein interactions, highlighting the utility of the benzoyl protecting group in synthetic strategies for creating modified nucleic acid probes nih.gov. The principles of enzyme kinetics, such as determining Michaelis-Menten constants (Km and Vmax), can be applied to understand how modifications like benzoylation affect enzyme-substrate interactions nih.govwikipedia.orglibretexts.org.

Table 1: Potential Applications of this compound in Mechanistic Enzymology

| Application Area | Rationale | Potential Data to be Obtained |

| Active Site Mapping | The bulky benzoyl group can act as a steric probe to define the boundaries of an enzyme's active site. | Changes in binding affinity (Ki or Kd) compared to thymidine. |

| Enzyme Inhibition Studies | This compound can act as a competitive or non-competitive inhibitor for enzymes that process thymidine. | Inhibition constants (Ki) and determination of the mode of inhibition. |

| Intermediate Trapping | The modified electronic properties of the thiocarbonyl group may stabilize certain reaction intermediates. | Spectroscopic or crystallographic identification of trapped intermediates. |

| Probing Nucleophile Reactivity | The thiocarbonyl is more reactive towards certain nucleophiles than a carbonyl, aiding in identifying catalytic residues. | Covalent modification of active site residues, identifiable by mass spectrometry. |

Utilization in Photoaffinity Labeling and Chemical Crosslinking Experiments

Photoaffinity labeling is a powerful technique to identify and map the binding sites of ligands on their biological targets, such as proteins and nucleic acids. This method utilizes a photoreactive group on a ligand that, upon activation with light, forms a covalent bond with the interacting biomolecule. The benzoyl group of this compound is a well-established photo-crosslinking agent, specifically a benzophenone (B1666685) derivative.

Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety is excited to a triplet state diradical. This highly reactive species can abstract a hydrogen atom from a nearby amino acid residue (preferentially from C-H bonds) in a binding protein, leading to the formation of a stable covalent C-C bond nih.govnih.gov. This "zero-length" crosslinking is highly advantageous as it occurs only with molecules in close proximity, providing high-resolution information about the binding interface.

The synthesis of oligonucleotides containing photoreactive nucleobases, including those with benzophenone modifications, has been demonstrated as an effective strategy for trapping and identifying DNA- and RNA-binding proteins nih.gov. For example, a guanine (B1146940) functionalized with a benzophenone has been incorporated into oligonucleotides to successfully crosslink and identify single-stranded DNA binding proteins nih.gov. Similarly, this compound can be incorporated into DNA or RNA probes to map the binding sites of proteins involved in replication, transcription, and translation.

Table 2: Comparison of Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages | Disadvantages |

| Benzophenone (e.g., in this compound) | 350-360 nm | Triplet diradical | Relatively stable, can be repeatedly excited, less damaging to proteins. | Requires longer irradiation times, can be bulky. |

| Aryl Azide | 254-300 nm | Nitrene | Smaller size. | Can rearrange to a less reactive species, shorter wavelength can damage proteins. |

| Diazirine | ~350 nm | Carbene | Highly reactive, short irradiation times. | Can be less stable, may react with water. |

The general workflow for a photoaffinity labeling experiment using a this compound-containing probe would involve:

Synthesis of the Probe: An oligonucleotide is synthesized with this compound incorporated at a specific position. The probe may also contain a reporter tag, such as biotin (B1667282) or a fluorescent dye, for later detection.

Binding to the Target: The probe is incubated with the biological sample (e.g., cell lysate or a purified protein) to allow for the formation of the non-covalent complex.

Photocrosslinking: The mixture is irradiated with UV light to induce covalent bond formation between the benzoyl group and the target protein.

Enrichment and Identification: The crosslinked complex is isolated (e.g., using streptavidin beads if a biotin tag is present) and the protein is identified by techniques such as mass spectrometry.

Probing Nucleic Acid Structure and Dynamics through Incorporation

The incorporation of modified nucleosides into oligonucleotides is a widely used strategy to study the structure, dynamics, and recognition of DNA and RNA frontiersin.orgnih.gov. While fluorescently labeled nucleosides are common for this purpose, non-fluorescent modifications like this compound can also provide valuable structural insights.

The introduction of a bulky and rigid benzoyl group into a nucleic acid duplex can induce localized structural perturbations. These changes can be monitored by various biophysical techniques, such as circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. For example, the presence of the benzoyl group might alter the local helical parameters, induce a bend in the DNA, or affect the stability of the duplex.

By systematically replacing thymidines with this compound at different positions within an oligonucleotide, it is possible to map regions that are sensitive to structural changes or to probe the flexibility of the nucleic acid. The impact of the modification on the thermal stability of the duplex can be quantified by measuring the melting temperature (Tm).

Table 3: Potential Effects of this compound Incorporation on Nucleic Acid Properties

| Property | Potential Effect | Analytical Technique |

| Thermal Stability | Destabilization of the duplex due to steric hindrance of the benzoyl group. | UV-Vis Spectroscopy (Melting Temperature Analysis) |

| Helical Structure | Local distortion of the B-form DNA or A-form RNA helix. | Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy |

| Conformational Dynamics | Restriction of local motions or induction of alternative conformations. | NMR Spectroscopy, Molecular Dynamics Simulations |

| Protein Recognition | Altered binding affinity of DNA- or RNA-binding proteins. | Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR) |

Furthermore, the incorporation of this compound can be used to study DNA-protein interactions from a different perspective than crosslinking. The benzoyl group can act as a "bump" that either enhances or disrupts the binding of a protein, depending on the specific contacts it makes in the protein-DNA interface. This "bump-and-hole" approach can provide information about the shape and complementarity of the protein's binding pocket.

Development of this compound-Based Biosensors and Diagnostic Probes

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. Modified nucleosides and oligonucleotides are increasingly being used as the recognition element in biosensors for the detection of specific DNA or RNA sequences, proteins, and small molecules.

While there are no widespread reports of biosensors specifically based on this compound, its chemical properties offer several potential avenues for the development of novel sensing platforms. The thiol group of the thiothymidine moiety can be used for the immobilization of this compound-containing oligonucleotides onto gold surfaces, a common strategy in the fabrication of electrochemical biosensors nih.gov.

In such a setup, a single-stranded DNA probe containing this compound could be attached to a gold electrode. Upon hybridization with a complementary target sequence, the change in the local environment of the electrode surface could be detected electrochemically. The benzoyl group, in this context, could play several roles:

Signal Modulation: The bulky and hydrophobic benzoyl group could alter the electron transfer properties at the electrode surface upon hybridization, leading to a measurable change in the electrochemical signal.

Intercalation-based Sensing: The benzoyl group could intercalate into the DNA duplex upon hybridization, and this event could be coupled to a redox reporter to generate a signal.

Recognition Element: In aptamer-based sensors, where a nucleic acid sequence is selected to bind to a specific target, the benzoyl group could be part of the binding pocket for the target molecule.

For diagnostic probes, oligonucleotides containing this compound could be used in assays where the benzoyl group facilitates the capture or detection of a target. For example, the benzoyl group could serve as a hapten for antibody-based detection methods in a manner analogous to how benzoyl-DL-arginine-naphthylamide (BANA) is used as a substrate to detect specific anaerobic bacteria in periodontal infections nih.gov.

Table 4: Potential Components of a this compound-Based Biosensor

| Biosensor Component | Potential Role of this compound | Transduction Principle |

| Recognition Layer | As part of a DNA probe for sequence-specific detection or an aptamer for target binding. | Electrochemical, Optical, or Mass-based |

| Immobilization | The thiol group can be used for attachment to gold surfaces. | Self-Assembled Monolayers (SAMs) |

| Signal Generation | The benzoyl group can modulate electrochemical signals or act as a recognition tag. | Amperometry, Voltammetry, Impedance Spectroscopy |

Analogues and Prodrug Strategies Research Focus, Excluding Clinical

Synthesis and Evaluation of Benzoyl Thiothymidine Analogues with Modified Sugar or Base Moieties

The synthesis of thiothymidine analogues often begins with foundational thymidine (B127349) structures, which are then chemically modified. A common precursor for 3'-thiothymidine derivatives is 5'-O-monomethoxytritylthymidine. The synthesis involves the displacement of a sulfonate ester with sodium thiobenzoate, resulting in the formation of a thioester, specifically 3'-S-benzoyl-3'-thiothymidine. oup.com This key intermediate can then be debenzoylated to yield the free thiol, which is crucial for subsequent modifications. oup.com

An alternative and more direct route involves the ring-opening of a 2,3′-anhydronucleoside with thiobenzoate. nih.gov This method has been successfully applied to 5′-O-(4,4′-dimethoxytrityl)thymidine to produce the desired 3′-thio derivative. nih.gov The benzoyl group in these syntheses acts as a protecting group for the thiol functionality, which can be removed under specific conditions, such as with sodium hydroxide (B78521) in aqueous ethanol (B145695) or methanolic ammonia. oup.com However, care must be taken as the deprotected 3'-thiothymidine can readily oxidize to form a disulfide dimer. oup.com

While direct evaluations of a wide range of this compound analogues with modified sugar or base moieties are not extensively detailed in the available literature, the evaluation of other thymidine analogues provides a framework for potential research. For instance, studies on 5′-urea-α- and β-thymidine derivatives have assessed their inhibitory action against specific enzymes, providing a basis for how modifications on the sugar moiety can be evaluated. nih.gov Similarly, research into 4′-C-substituted thymidine analogues has focused on how these modifications affect properties like RNA binding affinity and nuclease resistance when incorporated into antisense oligonucleotides. mdpi.com These evaluation strategies could theoretically be applied to novel this compound analogues.

Table 1: Key Synthetic Steps for 3'-Thiothymidine Derivatives

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Sulfonate Ester Displacement | Sodium thiobenzoate in DMF | Introduces the S-benzoyl group at the 3' position. | oup.com |

| 2 | Anhydronucleoside Ring Opening | Thiobenzoate | A direct route to form 3'-S-benzoyl pyrimidine (B1678525) nucleosides. | nih.gov |

Design and Chemical Synthesis of Phosphorylated and Oligonucleotide Derivatives

The incorporation of this compound derivatives into oligonucleotides is a key area of research, enabling detailed studies of nucleic acid structure and function. The process relies on phosphoramidite (B1245037) chemistry, the standard method for solid-phase DNA and RNA synthesis. nih.govtwistbioscience.com

The synthesis of the necessary building block, a 3'-S-phosphorothioamidite derivative of thiothymidine, has been well-documented. oup.comnih.gov The process starts with a protected 3'-thiothymidine, such as 5'-O-monomethoxytrityl-3'-thiothymidine. oup.com This compound is then phosphitylated using reagents like 2-cyanoethyl N,N-diisopropylaminochlorophosphoramidite to produce the 3'-S-phosphorothioamidite in high yield. oup.com This phosphoramidite monomer is the key component that can be used in automated DNA synthesizers. nih.govqub.ac.uk

An automated coupling procedure has been developed for the efficient incorporation of the 3'-deoxy-3'-thiothymidine phosphorothioamidite into synthetic oligonucleotides. nih.govnih.gov This protocol utilizes standard activators and reagents with an extended coupling time, achieving coupling yields in the range of 85–90%. nih.govresearchgate.net While these yields are sufficient for creating oligonucleotides with single modifications, they may not be optimal for the repetitive incorporation of the thiolate linkage. nih.gov

Once the phosphorothioite linkage is formed, it is oxidized to the more stable 3'-S-phosphorothioate. oup.com Various oxidizing agents can be used, including tetrabutylammonium (B224687) periodate (B1199274) or sulfur. oup.comresearchgate.net The final oligonucleotide is then deprotected and cleaved from the solid support under standard conditions, such as treatment with aqueous ammonia. oup.comnih.gov The resulting modified oligonucleotides, containing a sulfur atom in place of the 3'-bridging oxygen, are valuable tools for biochemical and structural studies. nih.gov The benzoyl group is typically used to protect the exocyclic amino groups of other nucleobases like cytidine (B196190) (N4-benzoyl) during oligonucleotide synthesis, ensuring that only the desired phosphoramidite reactions occur. nih.gov

Table 2: Performance of Automated 3'-Thiothymidine Incorporation

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Method | Automated Phosphoramidite Coupling | Enables standardized synthesis of modified oligonucleotides. | nih.gov |

| Building Block | 5'-O-DMT-3'-thiothymidine-3'-S-phosphorothioamidite | The key monomer for introducing the 3'-S-phosphorothiolate linkage. | nih.govnih.gov |

| Coupling Yield | 85-90% | Good for single incorporations; facilitates mechanistic studies. | nih.govresearchgate.net |

Supramolecular Interactions and Encapsulation for Research Applications

Direct research literature specifically detailing the supramolecular interactions or encapsulation of this compound for research applications is limited. However, the principles of supramolecular chemistry and nanoparticle delivery provide a theoretical basis for potential research directions.

Modified nucleosides can participate in non-covalent interactions such as hydrogen bonding and π–π stacking, which are fundamental to the formation of supramolecular structures. The introduction of a thio-group and a benzoyl moiety could alter the electronic and steric properties of thymidine, potentially influencing its self-assembly behavior or its ability to act as a guest in host-guest complexes. These interactions are critical in biological systems and form the basis of molecular recognition and self-assembly.

For research applications requiring delivery into cells, encapsulation within nanocarriers is a common strategy for nucleoside analogues. walshmedicalmedia.commdpi.com Systems like liposomes, polymeric nanoparticles, and dendrimers are used to protect the cargo from degradation and facilitate cellular entry. walshmedicalmedia.com For a lipophilic compound like this compound, encapsulation within a nanoparticle system could improve its dispersion in aqueous media for in vitro experiments. Thiolated nanoparticles, in particular, have been explored for their bioadhesive properties and ability to enhance cellular uptake, which could be a relevant area of future investigation for thiol-containing nucleosides. nih.govresearchgate.net While specific studies encapsulating this compound are not available, the existing nanodelivery platforms represent a viable strategy for its application in cell-based research. princeton.edu

Strategies for Enhanced Cellular Uptake in In Vitro Models

Improving the cellular uptake of nucleoside analogues is crucial for their use in in vitro biological studies. The primary mechanisms for cellular entry are through nucleoside transporters and passive diffusion, the latter of which can be enhanced by increasing the lipophilicity of the compound. nih.govmdpi.com

Studies on 4'-thiothymidine (B166157), a structural analogue, have shown that its cellular transport is dependent on equilibrative nucleoside transporters (ENTs). nih.govnih.gov The uptake can be significantly inhibited by ENT inhibitors like nitrobenzylmercaptopurine ribonucleoside (NBMPR), confirming the role of these transporters. nih.govnih.gov Therefore, one strategy to modulate the uptake of this compound analogues would be to use cell lines with well-characterized expression levels of various nucleoside transporters.

The benzoyl group on this compound is a lipophilic moiety, which can be considered a simple prodrug strategy. Prodrugs are inactive or less active precursors that are converted to the active form in vivo or in vitro. uni-hamburg.de Increasing lipophilicity can enhance a molecule's ability to cross the cell membrane via passive diffusion. nih.govtaylorfrancis.com Attaching fatty acid chains or other lipophilic groups to nucleoside analogues is a common approach to create prodrugs that facilitate transport-independent uptake. nih.gov The S-benzoyl group on 3'-thiothymidine serves this purpose, potentially increasing its membrane permeability before intracellular enzymes cleave the thioester bond to release the active 3'-thiothymidine.

Another advanced prodrug strategy involves creating lipophilic triphosphate prodrugs. nih.gov This approach bypasses the often inefficient intracellular phosphorylation steps required for the activation of many nucleoside analogues by delivering the triphosphate form directly, masked by biodegradable lipophilic groups. nih.gov Such a strategy could theoretically be applied to thiothymidine to enhance its utility in in vitro models by ensuring the efficient formation of its active triphosphate metabolite.

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3'-S-benzoyl-3'-thiothymidine | |

| Thymidine | TdR |

| 5'-O-monomethoxytritylthymidine | MMT-thymidine |

| 5′-O-(4,4′-dimethoxytrityl)thymidine | DMT-thymidine |

| 3'-thiothymidine | |

| 4'-thiothymidine | 4DST |

| 2,3′-anhydronucleoside | |

| 2-cyanoethyl N,N-diisopropylaminochlorophosphoramidite | |

| Dithymidine-3'-S-phosphorothioate | d(TspT) |

| Nitrobenzylmercaptopurine ribonucleoside | NBMPR |

| 5′-urea-α-thymidine | |

| 4′-C-substituted thymidine |

Emerging Research Directions and Future Perspectives for Benzoyl Thiothymidine

Integration with Advanced Imaging Techniques (e.g., Fluorescence-Based Probes)

The development of sophisticated imaging techniques has revolutionized the study of biological systems. While Benzoyl thiothymidine itself is not a classical fluorophore, its thio-base confers unique photophysical properties that can be harnessed for imaging applications. Thio-substituted nucleobases like 4-thiothymidine (B1630790) are known for their distinct absorption spectra compared to canonical bases, absorbing light at longer wavelengths (around 330-340 nm). This characteristic minimizes photodamage to DNA and reduces background autofluorescence from other cellular components, making them attractive for imaging studies.

The benzoyl group can further modulate these electronic properties. Future research is anticipated to focus on the development of this compound derivatives that can function as fluorescence-based probes. This could be achieved through the strategic attachment of a fluorophore to the benzoyl group or by utilizing the inherent, albeit weak, fluorescence of the modified nucleoside itself. The benzoyl moiety could act as a handle for conjugation to various reporter molecules.

Moreover, the interaction of this compound with its microenvironment could lead to changes in its spectroscopic signal, a principle that underpins the function of many environment-sensitive fluorescent probes. For instance, the incorporation of a this compound probe into a specific DNA sequence could result in a detectable fluorescent signal upon hybridization with a target strand, offering a new tool for nucleic acid detection.

Table 1: Potential Spectroscopic Properties of this compound Derivatives for Imaging

| Property | Potential Characteristic | Rationale |

| Excitation Wavelength | Shifted to longer wavelengths (>300 nm) | Inherited from the thiothymidine core, reducing cellular autofluorescence. |

| Emission Wavelength | Dependent on conjugation partner | Could be tuned by selecting different fluorophores attached to the benzoyl group. |

| Quantum Yield | Variable | Could be enhanced by designing derivatives with extended π-systems. |

| Environmental Sensitivity | Potential for solvatochromic shifts | The benzoyl group could influence the electronic environment, leading to changes in fluorescence based on local polarity or binding events. |

Application in DNA Nanotechnology and Self-Assembly Processes

DNA nanotechnology leverages the predictable Watson-Crick base pairing to construct nanoscale structures with remarkable precision. The introduction of modified nucleosides like this compound into DNA strands can endow these nanostructures with novel functionalities. The bulky and hydrophobic nature of the benzoyl group can influence the local DNA structure and the thermodynamics of DNA self-assembly.

One promising research direction is the use of this compound to control the assembly and disassembly of DNA nanostructures. The benzoyl groups could act as "sticky" patches, promoting hydrophobic interactions between DNA strands and stabilizing complex architectures. Furthermore, the photosensitivity of the thiocarbonyl group could be exploited for photo-triggered assembly or disassembly. Irradiation with a specific wavelength of light could induce structural changes in the this compound, leading to a conformational change in the DNA nanostructure.

The self-assembly of DNA modified with small molecules has been shown to create novel nanomaterials. By analogy, amphiphilic DNA-Benzoyl thiothymidine conjugates could self-assemble into structures like micelles or nanofibers, with potential applications in drug delivery and biomaterials science. The precise positioning of this compound within a DNA sequence would allow for the programmed organization of these hydrophobic interactions, leading to highly ordered supramolecular structures.

High-Throughput Synthesis and Screening Methodologies for Novel Derivatives

To fully explore the potential of this compound, the development of efficient methods for the synthesis and screening of a diverse library of its derivatives is crucial. High-throughput synthesis approaches, such as those performed in 96-well plate formats, can accelerate the creation of novel compounds with varied functionalities.

The synthesis of this compound derivatives can be approached in a modular fashion. Starting with a protected thiothymidine scaffold, a variety of benzoyl chlorides with different substituents (e.g., electron-donating or -withdrawing groups, fluorophores, or reactive handles for bioconjugation) can be rapidly coupled to generate a library of compounds. The use of ionic liquids as a "green" alternative to traditional solvents like pyridine (B92270) has been shown to be effective for the efficient and selective benzoylation of nucleosides. nih.gov

Once a library of this compound derivatives is synthesized, high-throughput screening (HTS) methods can be employed to identify compounds with desired properties. For example, fluorescence-based assays could be used to screen for derivatives with enhanced quantum yields or specific responses to target molecules. nih.gov HTS could also be used to evaluate the ability of different derivatives to influence DNA duplex stability or to act as inhibitors of specific enzymes.

Table 2: A Proposed High-Throughput Workflow for this compound Derivatives

| Step | Method | Purpose |

| 1. Synthesis | Parallel synthesis in 96-well plates using diverse benzoyl chlorides. | To rapidly generate a library of this compound derivatives with varied functionalities. |

| 2. Purification | Automated purification techniques (e.g., solid-phase extraction). | To isolate the desired products in sufficient purity for screening. |

| 3. Primary Screening | Fluorescence-based assays (e.g., measuring quantum yield or environmental sensitivity). | To identify "hit" compounds with interesting photophysical properties. |

| 4. Secondary Screening | Assays to evaluate biological or material properties (e.g., DNA melting temperature analysis, enzyme inhibition assays). | To further characterize the most promising derivatives from the primary screen. |

Advanced Mechanistic Studies using Single-Molecule Techniques

Single-molecule techniques offer an unprecedented level of detail in understanding the behavior of individual molecules, a perspective that is often obscured in ensemble-averaged measurements. The application of these techniques to study DNA containing this compound can provide profound insights into its mechanistic effects on DNA processing enzymes and on the physical properties of DNA itself.

Single-molecule fluorescence resonance energy transfer (smFRET) could be used to probe the conformational dynamics of DNA containing this compound. By placing a FRET donor and acceptor pair on either side of the modified nucleotide, it would be possible to monitor changes in the local DNA structure in real-time. This could reveal, for example, how the bulky benzoyl group affects DNA bending or flexibility.

Furthermore, single-molecule techniques can be used to directly observe the interaction of DNA repair enzymes with DNA containing this compound. frontiersin.org Techniques like atomic force microscopy (AFM) and DNA tightrope assays allow for the visualization of proteins binding to and moving along DNA strands. frontiersin.org This could help to elucidate whether this compound is recognized as a form of DNA damage and how it is processed by the cellular repair machinery. Single-molecule, real-time (SMRT) sequencing is another powerful tool that could be used to study the impact of this compound on DNA polymerase activity, by monitoring the kinetics of base incorporation opposite the modified nucleotide. labonline.com.au

Table 3: Application of Single-Molecule Techniques to Study this compound

| Technique | Research Question | Expected Outcome |

| smFRET | How does this compound affect the local conformation and dynamics of a DNA duplex? | Measurement of distances and conformational changes, revealing effects on DNA bending and flexibility. |

| AFM/DNA Tightrope Assay | How do DNA binding proteins (e.g., polymerases, repair enzymes) interact with DNA containing this compound? | Visualization of protein binding, diffusion, and dissociation, providing insights into recognition and processing. |

| SMRT Sequencing | What is the effect of this compound on the kinetics of DNA synthesis by DNA polymerases? | Quantification of pausing, dissociation, and misincorporation rates of the polymerase at the site of the modification. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Benzoyl thiothymidine with high purity, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves thionation of thymidine followed by benzoylation. To optimize yield and purity:

- Derivatization : Use benzoyl chloride analogs for acylation under anhydrous conditions, monitoring reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization with solvents like ethanol/water mixtures.

- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) . Adjust stoichiometry (e.g., molar ratios of benzoylating agents) to minimize byproducts.

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis, as prolonged storage may increase hazards .

- Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of this compound, and what experimental validations are required?

- Methodological Answer :

- Modeling : Use density functional theory (DFT) to calculate triplet decay rates, focusing on spin-orbit coupling and reorganization energy. Compare computed rates with experimental UV-vis and fluorescence spectra .

- Validation : Conduct time-resolved spectroscopy (nanosecond transient absorption) to measure triplet-state lifetimes. Cross-validate with EPR spectroscopy for triplet quantum yields .

Q. What methodological considerations are critical for analyzing this compound in biological matrices using LC-MS/MS?

- Methodological Answer :

- Derivatization : Optimize benzoyl chloride analogs to enhance ionization efficiency. Use deuterated internal standards (e.g., d₅-benzoyl thiothymidine) for quantification .

- Matrix Effects : Pre-treat samples with protein precipitation (acetonitrile) or solid-phase extraction (C18 columns). Validate recovery rates (80–120%) and limit of quantification (LOQ < 1 ng/mL) .

- Instrumentation : Set MS/MS transitions for precursor ions (e.g., m/z 345 → 229) with collision energies calibrated using reference standards.

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Systematically test stability in buffers (pH 3–10) at 25°C and 37°C. Use HPLC to quantify degradation products (e.g., free thymidine or benzoic acid).

- Data Analysis : Apply Arrhenius kinetics to model degradation rates. Use ANOVA to assess statistical significance between studies, considering variables like ionic strength or buffer composition .

- Replication : Cross-validate findings with independent labs using harmonized protocols (e.g., USP guidelines).

Key Considerations for Research Design

- Contradictory Data : Always cross-reference computational predictions (e.g., DFT) with empirical measurements (e.g., spectroscopy) to address discrepancies .

- Ethical Reporting : Follow journal guidelines (e.g., Med. Chem. Commun.) for figure preparation, avoiding excessive chemical structures in graphical abstracts .

- Toxicology : While this compound’s carcinogenicity is unconfirmed, adhere to Group 2A precautions (probable carcinogen) for related benzoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.